![molecular formula C16H14BrNO3 B5621722 N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B5621722.png)
N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide
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Description
The study of benzamide derivatives, including compounds with substitutions similar to "N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide," is crucial in organic chemistry and materials science due to their wide range of applications in medicinal chemistry, materials engineering, and as intermediates in organic synthesis.
Synthesis Analysis
Benzamide derivatives are typically synthesized through acylation reactions, where an amine reacts with an acid chloride in a suitable solvent, such as THF (tetrahydrofuran). For example, the synthesis of related compounds involves the acylation of aminophenols with methoxybenzoyl chloride, characterized by NMR, mass spectrometry, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination often employs X-ray crystallography, supported by density functional theory (DFT) calculations. These techniques help in understanding the impact of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, and how these factors influence the overall structural stability and properties of the compound (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including further acylation, substitution, and conjugation reactions, influenced by their functional groups. These reactions can significantly alter their physical and chemical properties, making them suitable for diverse applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be analyzed through spectroscopic methods and thermal analysis. These properties are crucial for understanding the compound's behavior in different environments and its suitability for specific applications.
Chemical Properties Analysis
Chemical properties include reactivity towards acids, bases, reducing and oxidizing agents, and other organic compounds. Studies often explore these properties through experimental and computational chemistry methods to predict reactivity patterns, stability, and potential applications.
- Modeling the intermolecular interactions: molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide by Karabulut et al., 2014 (source).
- The synthesis and characterization of various benzamide derivatives and their applications, which can be inferred from multiple sources within the provided citations.
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-14-8-4-12(5-9-14)16(20)18-10-15(19)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZKZCAYKLSQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide |
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